2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide
Description
Molecular Formula: C₁₁H₁₃ClFNO SMILES: CC(C1=CC=C(C=C1)F)N(C)C(=O)CCl Structural Features:
- A chloroacetamide backbone with two branched substituents:
- N-Isopropyl group: Introduces steric bulk.
- N-[1-(4-fluorophenyl)ethyl] group: Combines aromaticity (4-fluorophenyl) with a chiral ethyl spacer.
- The 4-fluoro substitution on the phenyl ring enhances electronic effects (e.g., electron-withdrawing nature), influencing reactivity and intermolecular interactions .
This compound is part of the broader class of N-substituted chloroacetamides, which are pivotal intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c1-9(2)16(13(17)8-14)10(3)11-4-6-12(15)7-5-11/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIHXFGLHQDAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C1=CC=C(C=C1)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide, a compound with the CAS number 1353967-66-4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial properties, cytotoxicity, and pharmacokinetics.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chloro atom and a fluorinated phenyl group suggests potential for enhanced biological activity compared to related compounds.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against Klebsiella pneumoniae, a significant pathogen responsible for various infections.
Minimum Inhibitory Concentration (MIC)
The MIC for this compound was determined in comparative studies with other acetamides. The findings indicated that this compound exhibited a significantly lower MIC than its precursor, demonstrating that the chloro substitution enhances its antibacterial efficacy:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| A1 (N-(4-fluoro-3-nitrophenyl)acetamide) | 64 | Moderate |
| A2 (2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide) | 32 | High |
This data suggests that the introduction of the chloro group improves binding affinity to bacterial targets, likely through stabilization at the active site of penicillin-binding proteins, leading to effective cell lysis .
Time-Kill Kinetics
Time-kill studies demonstrated that this compound exhibits bactericidal activity. After a treatment duration of 10 hours at concentrations corresponding to 2× MIC, a complete reduction in viable K. pneumoniae cells was observed, confirming its rapid action against bacterial populations .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were assessed using various cell lines. Initial results indicated low cytotoxicity levels, making it a promising candidate for further development as an antibacterial agent:
| Test Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| HEK293 | >100 | Low |
| HepG2 | >100 | Low |
These findings support the potential for safe therapeutic use, although further in vivo studies are warranted to comprehensively evaluate toxicity and efficacy .
Pharmacokinetic Profile
Pharmacokinetic evaluations reveal favorable absorption characteristics for this compound. Key parameters include:
- Bioavailability : High oral bioavailability suggests effective systemic distribution.
- Half-life : Preliminary studies indicate a half-life conducive to maintaining therapeutic levels in clinical settings.
These pharmacokinetic properties enhance its viability as a candidate for oral administration in treating bacterial infections .
Case Studies and Research Findings
Several research initiatives have focused on acetamides' biological activities, establishing a foundation for understanding compounds like this compound:
- Antimicrobial Screening : A study by Katke et al. evaluated multiple acetamides against various pathogens, with findings supporting the enhanced efficacy of chloro-substituted derivatives .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the acetamide backbone significantly influence biological activity, particularly against resistant strains .
- Future Directions : Ongoing research aims to synthesize new derivatives and assess their biological profiles systematically to identify more potent candidates against resistant bacteria.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Friedel-Crafts Acylation : Used to introduce acyl groups into aromatic compounds.
- Nucleophilic Substitution Reactions : The chloro group can be substituted with various nucleophiles, leading to diverse derivatives.
Biology
The compound has been investigated for its biological activity, particularly its antimicrobial properties. Research indicates that it exhibits significant activity against various microbial pathogens.
Antimicrobial Activity Overview
The compound has shown effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
| Methicillin-resistant S. aureus | 0.75 mg/mL | 1.5 mg/mL |
| Escherichia coli | 2.0 mg/mL | >3.0 mg/mL |
| Candida albicans | 1.0 mg/mL | >3.0 mg/mL |
This table summarizes the antimicrobial efficacy of the compound against different pathogens, indicating its potential use in developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its structural features suggest possible interactions with biological targets such as enzymes and receptors, which could lead to new treatments for infections or other diseases.
Case Study 1: Antimicrobial Efficacy
A study focused on a series of N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with specific substitutions on the phenyl ring exhibited improved efficacy against both Gram-positive and Gram-negative bacteria. The findings indicated that the presence of halogen substituents significantly enhances antibacterial properties due to increased lipophilicity.
Key Findings from SAR Studies
- Compounds with para-substituted halogens displayed higher antimicrobial activity compared to those with meta or ortho substitutions.
- The lipophilic nature of these compounds facilitates membrane penetration, enhancing their bactericidal effects.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-chloroacetamide (C₈H₇ClFNO)
Key Differences :
- Substituents : Lacks the branched N-isopropyl and ethyl groups, resulting in reduced steric hindrance.
- Reactivity: The simpler structure facilitates faster nucleophilic substitution at the chloroacetamide site, making it a preferred intermediate for synthesizing (quinolin-8-yloxy)acetamides and piperazinediones .
- Hydrogen Bonding : Exhibits intramolecular C–H···O and intermolecular N–H···O interactions, stabilizing crystal packing .
Applications : Primarily used in small-molecule heterocycle synthesis due to its accessibility and straightforward derivatization .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (C₉H₉ClN₂O₅S)
Key Differences :
- Electron-Withdrawing Groups: Features a nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) group, significantly increasing electrophilicity.
- Steric and Electronic Effects : The nitro group induces torsional strain, deviating from planarity with the benzene ring, while the sulfonyl group enhances thermal stability .
- Synthetic Utility : Used in sulfur-containing heterocycles (e.g., thiadiazoles) for antimicrobial applications .
Contrast with Target Compound :
2-Chloro-N-(2,4-dichlorobenzyl)-N-isopropyl-acetamide (C₁₂H₁₃Cl₃NO)
Key Differences :
- Substituents : Replaces the 4-fluorophenyl group with a 2,4-dichlorobenzyl moiety, increasing halogen density and steric bulk.
- Physicochemical Properties : Higher molecular weight (MW = 309.6 vs. 259.7 for the target compound) and logP (3.2 vs. 2.8) due to additional chlorine atoms .
- Applications : Demonstrated efficacy as a herbicide intermediate, leveraging chlorine’s electronegativity for target binding .
3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂)
Key Differences :
- Core Structure : Phthalimide backbone instead of chloroacetamide, enabling conjugation with aromatic systems.
- Applications: Serves as a monomer for polyimides in high-performance polymers, contrasting with the target compound’s role in small-molecule synthesis .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Steric Effects : Branched alkyl groups (e.g., isopropyl) in the target compound reduce reaction rates in nucleophilic substitutions compared to linear analogs .
- Electronic Modulation : Fluorine and chlorine substituents direct regioselectivity in cross-coupling reactions, with fluorine favoring para-substitution in aromatic systems .
- Crystallography : Compounds with hydrogen-bonding capabilities (e.g., N–H···O) exhibit tighter crystal packing, whereas bulky groups (e.g., isopropyl) introduce disorder .
Q & A
Q. Advanced
- Fluorine : Enhances electrophilicity at the carbonyl carbon via inductive effects, facilitating nucleophilic attacks. This can be quantified using Hammett σ constants (σ_para-F = +0.06) .
- Isopropyl group : Steric hindrance reduces aggregation in solution, as evidenced by dynamic light scattering (DLS). Compare with tert-butyl analogs to isolate steric vs. electronic contributions .
- Chloroacetamide moiety : Susceptible to nucleophilic substitution (e.g., with thiols or amines), which can be tracked via ²³⁵Cl NMR .
What safety protocols are critical during handling and experimental workflows?
Q. Basic
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact (H313/H333 hazards) .
- Neutralize waste with 10% sodium bicarbonate before disposal.
- Monitor air quality for volatile byproducts (e.g., HCl) using real-time gas sensors .
How can researchers design derivatives of this compound for targeted biological activity studies?
Q. Advanced
- Structure-activity relationship (SAR) : Modify the fluorophenyl or isopropyl groups to alter lipophilicity (logP) and bioavailability. For example, replace fluorine with trifluoromethyl to assess hydrophobic effects .
- Click chemistry : Introduce triazole or piperazine moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for enhanced binding to biological targets .
- In vitro screening : Use fluorescence polarization assays to measure binding affinity to receptors like sigma-1 or cannabinoid CB1 .
What methodologies are recommended for analyzing environmental degradation pathways?
Q. Advanced
- LC-HRMS : Identify transformation products (e.g., dechlorinated metabolites) in simulated wastewater.
- QSAR models : Predict ecotoxicity using software like ECOSAR, focusing on aquatic endpoints (e.g., Daphnia magna LC50) .
- Microcosm studies : Track biodegradation in soil/water systems under aerobic/anaerobic conditions .
How can reactor design improve scalability for gram-to-kilogram synthesis?
Q. Advanced
- Flow chemistry : Enhance heat/mass transfer using microreactors to minimize side reactions (e.g., dimerization) .
- Membrane separation : Purify intermediates via nanofiltration, reducing solvent waste .
- Process analytical technology (PAT) : Implement inline Raman spectroscopy for real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
